N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound belonging to the class of naphthyridine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, an ethyl group, and a carboxamide group attached to a naphthyridine core
Mechanism of Action
In terms of pharmacokinetics, compounds with similar structures often show improved kinetic solubilities compared to their parent compounds and are metabolically stable in vitro . The maximum concentrations reached after oral administration, elimination half-lives, and bioavailabilities can vary significantly depending on the specific structure of the compound .
Environmental factors can also influence the action, efficacy, and stability of these compounds. For example, the presence of chlorine atoms in similar compounds, in conjunction with their low solubility and tendency to partition preferentially into the lipophilic phase, makes them highly toxic to higher organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, ethyl acetoacetate, and 2-aminonicotinic acid.
Condensation Reaction: The 4-chloroaniline is reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate product.
Cyclization: The intermediate product undergoes cyclization with 2-aminonicotinic acid under acidic conditions to form the naphthyridine core.
Amidation: The final step involves the amidation of the naphthyridine core with a suitable carboxylic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized naphthyridine derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with different functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but with a quinoline core instead of a naphthyridine core.
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydroisoquinoline-3-carboxamide: Similar structure but with an isoquinoline core.
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-4-carboxamide: Similar structure but with a different position of the carboxamide group.
The uniqueness of this compound lies in its specific naphthyridine core and the position of the functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-21-15-11(4-3-9-19-15)10-14(17(21)23)16(22)20-13-7-5-12(18)6-8-13/h3-10H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIADPTWWJWFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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